3,4-Dichloro-N-methoxy-N-methylbenzamide
Overview
Description
“3,4-Dichloro-N-methoxy-N-methylbenzamide” is a chemical compound with the molecular formula C9H9Cl2NO2 and a molecular weight of 234.08 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with two chlorine atoms at the 3 and 4 positions, a methoxy group, and a methyl group .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 234.08 . It should be stored in a dry environment at 2-8°C . The boiling point is not specified .
Scientific Research Applications
Chemical Analysis and Forensic Toxicology
3,4-Dichloro-N-methoxy-N-methylbenzamide is part of a class of non-fentanil novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides. These compounds have been developed for various purposes, including chemical analysis and forensic toxicology. They have gained attention for their prevalence in the illicit drug market and are often tracked by international early warning systems. However, their pharmacokinetics and impact on drug markets and health are subjects of significant concern, and ongoing research aims to understand and monitor these compounds better (Sharma et al., 2018).
Environmental Studies
In environmental research, related compounds have been studied for their occurrence, fate, and behavior in aquatic environments. For instance, studies on parabens, which are structurally related to this compound, reveal their persistent presence in surface water and sediments, raising concerns about their potential as weak endocrine disrupter chemicals. These studies emphasize the need for further research on the stability, persistence, and toxicity of such compounds in various environmental settings (Haman et al., 2015).
Analytical Chemistry
The study of related benzamide compounds also extends to analytical chemistry, where the focus is on understanding the chemical synthesis, pharmacological impurities, and novel synthesis methods. This is particularly relevant in pharmaceutical research, where precision in chemical synthesis and understanding impurities are crucial for drug safety and efficacy (Saini et al., 2019).
Industrial Applications
Research into structurally similar compounds, such as those involving synthesis techniques and the understanding of pharmacological properties, provides insights that can be applied in various industrial contexts, including pharmaceuticals, perfumery, and food flavoring industries. The synthesis methods and potential applications of these compounds are of considerable interest for creating more efficient and safer products (Ju & Xin, 2003).
Environmental Biotechnology
Enzymatic treatments for the decolorization and detoxification of dyes in wastewater highlight the potential industrial applications of certain compounds in the environmental biotechnology field. The enzymatic approach offers advantages in treating pollutants even at very low concentrations and demonstrates the versatility and potential for large-scale applications in wastewater treatment (Husain, 2006).
Properties
IUPAC Name |
3,4-dichloro-N-methoxy-N-methylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-12(14-2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNZLPFQRSFKBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)Cl)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40465114 | |
Record name | 3,4-Dichloro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200802-01-3 | |
Record name | 3,4-Dichloro-N-methoxy-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40465114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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